Ethyl 3,3,3-trifluoro-2-nicotinamido-2-[2-(trifluoromethyl)anilino]propionate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-nicotinamido-2-[2-(trifluoromethyl)anilino]propionate is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a nicotinamido moiety
Preparation Methods
The synthesis of Ethyl 3,3,3-trifluoro-2-nicotinamido-2-[2-(trifluoromethyl)anilino]propionate typically involves multiple steps. One common synthetic route includes the coupling of a trifluoromethylated intermediate with a nicotinamido derivative. The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Ethyl 3,3,3-trifluoro-2-nicotinamido-2-[2-(trifluoromethyl)anilino]propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl groups, using reagents like sodium methoxide.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-nicotinamido-2-[2-(trifluoromethyl)anilino]propionate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-nicotinamido-2-[2-(trifluoromethyl)anilino]propionate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The nicotinamido moiety also plays a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-2-nicotinamido-2-[2-(trifluoromethyl)anilino]propionate can be compared with other trifluoromethylated compounds, such as:
Ethyl 3,3,3-trifluoropyruvate: This compound also contains trifluoromethyl groups but differs in its functional groups and applications.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Another similar compound, which is used in different chemical reactions and has distinct properties.
The uniqueness of this compound lies in its combination of trifluoromethyl and nicotinamido groups, which confer specific reactivity and biological activity.
Properties
Molecular Formula |
C18H15F6N3O3 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(pyridine-3-carbonylamino)-2-[2-(trifluoromethyl)anilino]propanoate |
InChI |
InChI=1S/C18H15F6N3O3/c1-2-30-15(29)16(18(22,23)24,27-14(28)11-6-5-9-25-10-11)26-13-8-4-3-7-12(13)17(19,20)21/h3-10,26H,2H2,1H3,(H,27,28) |
InChI Key |
WJQOFFYUMRXVCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1C(F)(F)F)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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